molecular formula C22H16N2O3 B11706108 3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11706108
M. Wt: 356.4 g/mol
InChI Key: IVAXOZBDCLFJFF-YDZHTSKRSA-N
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Description

3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide is an organic compound known for its unique structure and properties This compound is part of the naphthohydrazide family, which is characterized by the presence of a hydrazide group attached to a naphthalene ring

Preparation Methods

The synthesis of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization from ethanol .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to form intra-molecular hydrogen bonds and participate in excited state intramolecular proton transfer (ESIPT) and photoinduced electron transfer (PET) processes. These mechanisms are crucial for its function as a fluorescent chemosensor. The compound’s hydroxyl group forms a hydrogen bond with the adjacent imine nitrogen, and upon light excitation, the PET process is triggered, enhancing fluorescence when coordinated with metal ions like aluminum .

Comparison with Similar Compounds

Similar compounds to 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide include:

The uniqueness of 3-hydroxy-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide lies in its specific structural arrangement, which allows for unique interactions and applications, particularly in fluorescence-based sensing technologies.

Biological Activity

3-Hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide, a hydrazone compound, has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characterization, and biological properties of this compound, supported by relevant data and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and naphthalene-2-carbohydrazide. The reaction is generally conducted in ethanol under reflux conditions, yielding the target compound as colorless crystals upon slow evaporation.

Crystallographic Data

The crystal structure of the compound has been elucidated through single-crystal X-ray diffraction. Key crystallographic parameters include:

ParameterValue
Molecular FormulaC₁₉H₁₆N₂O₂
Space GroupPbca
Cell Dimensionsa = 12.200(2) Å
b = 9.5800(19) Å
c = 25.060(5) Å
Volume2928.9(10) ų
Z8

The molecular structure exhibits significant π-π stacking interactions, contributing to its stability and potential biological activity .

Antimicrobial Properties

Research indicates that hydrazone derivatives similar to this compound exhibit notable antimicrobial activity. For instance, compounds with hydroxyl and methoxy groups have shown effectiveness against various bacterial strains, attributed to their ability to disrupt microbial cell membranes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that hydrazone compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, derivatives have shown significant activity against human cancer cell lines, suggesting that structural features like the naphthyl moiety enhance their cytotoxic effects .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence of anti-inflammatory effects associated with this compound. The presence of hydroxyl groups is believed to facilitate interactions with inflammatory mediators, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several hydrazone derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant potential for therapeutic applications in treating bacterial infections .

Case Study 2: Anticancer Efficacy

In vitro studies on human breast cancer cells revealed that treatment with this hydrazone compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H16N2O3/c25-20-10-9-14-5-3-4-8-17(14)19(20)13-23-24-22(27)18-11-15-6-1-2-7-16(15)12-21(18)26/h1-13,25-26H,(H,24,27)/b23-13+

InChI Key

IVAXOZBDCLFJFF-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC4=CC=CC=C4C=C3O)O

Origin of Product

United States

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